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Bicyclo[10.1.0]tridec-1-ene

Cat. No.: B14642424
CAS No.: 54766-91-5
M. Wt: 178.31 g/mol
InChI Key: HBCJKSFKKMFQIA-UHFFFAOYSA-N
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Description

Bicyclo[10.1.0]tridec-1-ene is an organic compound with the molecular formula C13H22 and an average molecular mass of 178.319 g/mol . This compound is recognized as a significant lipophilic component identified in Red Ginseng Oil (RGO), which is extracted from Panax ginseng Meyer using supercritical CO2 technology . In one chemical analysis, it constituted approximately 22.54% of the RGO composition . Its research value is primarily derived from its presence in this complex natural extract, which has been investigated for various bioactivities. Studies on Red Ginseng Oil have explored its potential roles in chemoprevention by inducing Nrf2/ARE-mediated cytoprotective genes , as well as in promoting skin health and hair growth . Specifically, in a testosterone-induced model for androgenic alopecia, the effects of this compound were evaluated alongside other major components of RGO. The study concluded that the hair regenerative mechanisms of red ginseng oil were likely attributable to its other major components, linoleic acid and β-sitosterol, and not to this compound . This makes it a compound of interest for researchers studying the synergistic and individual effects of constituents within natural oil extracts, particularly in the fields of dermatology and nutraceuticals. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22 B14642424 Bicyclo[10.1.0]tridec-1-ene CAS No. 54766-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54766-91-5

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

bicyclo[10.1.0]tridec-1-ene

InChI

InChI=1S/C13H22/c1-2-4-6-8-10-13-11-12(13)9-7-5-3-1/h9,13H,1-8,10-11H2

InChI Key

HBCJKSFKKMFQIA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC=C2CC2CCCC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of Bicyclo 10.1.0 Tridec 1 Ene

Analysis of Ring Strain and its Chemical Consequences

The unique reactivity of bicyclo[10.1.0]tridec-1-ene is intrinsically linked to the concept of ring strain. This strain arises from the geometric constraints imposed by the fusion of a three-membered cyclopropane (B1198618) ring onto a thirteen-membered ring, combined with the presence of a double bond at a bridgehead position. This section delves into the thermodynamic and theoretical aspects of this strain and its implications for the molecule's chemical behavior.

Reactions involving strained bicyclic alkenes are often thermodynamically favorable due to the release of inherent ring strain upon transformation to a less strained product. The enthalpy of polymerization, for instance, can serve as a measure of ring strain, as the conversion of a cyclic monomer to a linear polymer alleviates the strain of the ring system. For many cyclic compounds, this enthalpy change is negative, indicating an exothermic and thus thermodynamically driven process. The driving force for the polymerization of many cyclic compounds is their ring strain. wiley-vch.de

Strain energy is the excess energy a molecule possesses compared to a hypothetical, strain-free reference compound. This excess energy results from deviations from ideal bond lengths, bond angles (angle strain), and dihedral angles (torsional strain), as well as non-bonded interactions. For bicyclic systems, the fusion of rings introduces additional strain.

CompoundHeat of Formation (gas, 25°C, kcal/mol)Calculated Strain Energy (kcal/mol)
cis-Bicyclo[3.1.0]hexane9.3 ± 0.827.5
cis-Bicyclo[4.1.0]heptane0.4 ± 1.027.0
cis-Bicyclo[5.1.0]octane-3.8 ± 0.727.7
cis-Bicyclo[6.1.0]nonane-14.2 ± 0.522.2

Data sourced from Chang, S. J., et al. (1970). epa.gov

This table illustrates that the strain energy in bicyclo[n.1.0]alkane systems is significant, primarily due to the presence of the cyclopropane ring. This stored potential energy is a key factor in the reactivity of molecules like this compound.

Bredt's rule posits that a double bond cannot be placed at the bridgehead of a bicyclic system because it would lead to excessive ring strain. This is due to the inability of the p-orbitals on the bridgehead carbons to achieve the necessary planar alignment for effective pi-bonding within the rigid framework of small ring systems. However, Bredt's rule is not absolute and does not apply to larger, more flexible ring systems.

In the case of this compound, the double bond is located at a bridgehead carbon. The large size of the thirteen-membered ring provides sufficient conformational flexibility to accommodate the geometric requirements of a double bond at this position without inducing prohibitive strain. The stability of the bridgehead double bond depends on the stability of the largest corresponding trans-cycloalkene. For rings with eight or more atoms, a trans configuration, and thus a bridgehead double bond, can be achieved without substantial ring and angle strain. Therefore, this compound is not considered an "anti-Bredt" compound in the sense of being inherently unstable, and its existence is perfectly consistent with the modern understanding of Bredt's rule.

Cyclopropane Ring-Opening Reactions

The presence of the strained cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions. These reactions are driven by the release of the approximately 27 kcal/mol of strain energy associated with the three-membered ring. Both Lewis acids and nucleophiles can initiate this process through distinct mechanistic pathways.

Lewis acids can catalyze the ring-opening of cyclopropanes by coordinating to a basic site on the molecule, thereby polarizing the system and facilitating bond cleavage. In donor-acceptor cyclopropanes, the Lewis acid typically coordinates to the electron-withdrawing acceptor group, which activates the cyclopropane for nucleophilic attack. For this compound, the double bond can act as an internal nucleophile or the system can be activated in other ways.

A plausible mechanism for the Lewis acid-catalyzed ring-opening of this compound in the presence of an external nucleophile (Nu⁻) would proceed as follows:

Activation: The Lewis acid (LA) coordinates to the cyclopropane ring or the double bond, weakening the C-C bonds of the cyclopropane.

Ring Opening: Heterolytic cleavage of one of the cyclopropane C-C bonds occurs, leading to the formation of a carbocationic intermediate. The stability of this carbocation will dictate which bond breaks.

Nucleophilic Attack: The nucleophile attacks the carbocation, resulting in the final ring-opened product.

Computational studies on the Lewis acid-catalyzed ring-opening of epoxides, which are also strained three-membered rings, show that the Lewis acid enhances reactivity by reducing the steric (Pauli) repulsion between the epoxide and the nucleophile. nih.gov A similar principle can be applied to the cyclopropane ring in this compound, where the Lewis acid polarizes the electron density of the cyclopropane, making it more susceptible to nucleophilic attack.

The cyclopropane ring in this compound and its derivatives can also be opened by direct attack of a nucleophile, particularly when the ring is activated by adjacent electron-withdrawing groups. A study on the ring-opening of 13,13-dichloro-1-methoxy-bicyclo[10.1.0]tridecane provides a clear example of such a process. unit.no When this derivative was treated with sodium methoxide (B1231860) in DMF, an acetylenic acetal (B89532) was formed.

The proposed mechanism for this transformation involves:

Initial Attack/Elimination: The methoxide anion acts as a base, promoting the elimination of HCl from the gem-dihalocyclopropane, leading to a cyclopropene (B1174273) intermediate.

Further Reaction: The highly strained cyclopropene undergoes further reaction, ultimately leading to the ring-opened acetylenic product.

Another relevant study investigated the reactions of nucleophiles with (E)-bicyclo[10.1.0]tridec-3-en-2-one. While 1,2-additions of n-butyllithium were highly diastereoselective, reactions with dimethyloxosulfonium methylide were not. acs.org This highlights that the stereochemical outcome of nucleophilic attack on this bicyclic system is highly dependent on the nature of the nucleophile and the specific reaction mechanism. These studies demonstrate that the bicyclo[10.1.0]tridecane framework is a viable substrate for nucleophile-mediated transformations that can proceed with ring-opening, driven by the release of the inherent cyclopropane ring strain.

Formal Cycloaddition Pathways (e.g., [3+2], [4+1])

While specific studies on the formal cycloaddition reactions of this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous bicyclo[n.1.0]alkene systems, particularly smaller, more strained rings, provides a basis for predicting its potential behavior. Formal cycloadditions, such as [3+2] and [4+1] pathways, are powerful methods for the construction of five-membered rings.

In the context of related strained bicyclic systems like bicyclo[1.1.0]butanes (BCBs), Lewis acid-catalyzed formal (3+2)-cycloadditions with ketenes have been reported to yield highly substituted bicyclo[2.1.1]hexan-2-ones. nih.gov This suggests that the strained cyclopropane ring of this compound could potentially act as a three-carbon component in cycloaddition reactions. For instance, a plausible [3+2] cycloaddition could occur with a suitable two-atom partner, leading to the formation of a new five-membered ring fused to the tridecane (B166401) framework.

Similarly, formal [4+1] cycloadditions, while less common, could be envisioned with a one-atom component. The feasibility and stereochemical outcome of such cycloadditions with this compound would likely be influenced by the conformation of the large thirteen-membered ring and the nature of the reacting partner. Research on other bicyclic systems has demonstrated the utility of organocatalysis in formal [4+2] cycloaddition reactions to construct bicyclo[2.2.1]heptane cores, highlighting the potential for catalytic methods to control such transformations. rsc.orgrsc.org

It is important to note that the reactivity of this compound in these pathways is an area that warrants further investigation to establish specific reaction conditions and outcomes.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile platform for the functionalization of strained molecules, including bicyclic alkenes. beilstein-journals.org While specific data on this compound is scarce, the principles derived from studies on other bicyclo[n.1.0]alkenes can be extrapolated.

Domino Reaction Sequences Involving Bicyclic Alkenes

Domino reactions, also known as cascade or tandem reactions, initiated by transition metals are highly efficient in building molecular complexity from simple starting materials. beilstein-journals.orgnih.govnih.govresearchgate.net For strained bicyclic alkenes, these sequences often involve an initial ring-opening of the cyclopropane moiety, followed by subsequent bond formations. The relief of ring strain provides a strong thermodynamic driving force for these transformations. researchgate.net

In analogous systems, transition metal-catalyzed domino reactions have been shown to proceed through various pathways, including Heck, Suzuki, and Sonogashira couplings, as well as carbonylative cyclizations. The specific outcome is highly dependent on the choice of metal catalyst, ligands, and reaction partners. While no specific domino reactions involving this compound have been detailed in the literature, its structure suggests potential for such transformations, which could lead to the rapid assembly of complex polycyclic structures.

Role of Specific Metal Catalysts (e.g., Rhodium, Platinum)

Rhodium (Rh) catalysts are well-known for their ability to catalyze a wide range of transformations involving strained rings. nih.gov In the context of bicyclo[n.1.0]alkenes, rhodium catalysts have been employed in cycloaddition and rearrangement reactions. For example, rhodium(I) complexes can catalyze the intramolecular [3+2] cycloaddition of 1-yne-vinylcyclopropanes. The mechanism often involves the oxidative addition of the rhodium catalyst to a C-C bond of the cyclopropane ring, forming a rhodacyclobutane intermediate, which can then undergo further reactions.

Platinum (Pt) catalysts, particularly Pt(II) complexes, are also effective in promoting the rearrangement and cycloisomerization of strained systems. researchgate.net Platinum's ability to coordinate with and activate the double bond of the bicyclic alkene can lead to a variety of transformations. While specific applications to this compound are not reported, the general reactivity of platinum catalysts with unsaturated systems suggests their potential utility in developing novel transformations for this molecule.

Proposed Mechanistic Pathways in Metal-Catalyzed Reactions

The mechanistic pathways for transition metal-catalyzed reactions of bicyclo[n.1.0]alkenes are diverse. nih.gov A common initial step involves the coordination of the metal to the double bond, followed by either insertion into a C-H bond or cleavage of a C-C bond of the strained cyclopropane ring.

For instance, a plausible catalytic cycle for a domino reaction could begin with the oxidative addition of a low-valent metal catalyst (e.g., Pd(0), Ni(0)) to the C1-C13 bond of this compound, leading to a metallacyclobutane intermediate. This intermediate could then undergo migratory insertion with another reactant, followed by reductive elimination to furnish the product and regenerate the active catalyst.

Rearrangement Reactions

Oxy-Cope Rearrangements and Cyclopropane Expansion

The Oxy-Cope rearrangement is a powerful colab.wscolab.ws-sigmatropic rearrangement of 1,5-dien-3-ols that leads to the formation of an unsaturated carbonyl compound. wikipedia.orgwikipedia.org The driving force for this reaction is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.org While there are no specific reports on the Oxy-Cope rearrangement of a Bicyclo[10.1.0]tridec-1-en-ol derivative, the general principles of this reaction can be applied.

A hypothetical precursor, 13-vinylbicyclo[10.1.0]tridec-12-en-1-ol, would possess the requisite 1,5-diene-3-ol framework for an Oxy-Cope rearrangement. Upon heating, this substrate could undergo a colab.wscolab.ws-sigmatropic shift, leading to a ring-expanded enol intermediate, which would then tautomerize to the corresponding ketone. The anionic variant of the Oxy-Cope rearrangement, facilitated by a base, is known to proceed at significantly lower temperatures. wikipedia.org

Cyclopropane expansion reactions are another characteristic transformation of bicyclo[n.1.0]alkane systems. These reactions typically involve the cleavage of a bond within the cyclopropane ring, followed by the formation of a larger ring. For instance, the solvolysis of bicyclo[n.1.0]alkanes bearing a leaving group on the cyclopropane ring can lead to ring-expanded products through a disrotatory ring-opening of the cyclopropyl (B3062369) cation. scispace.com

A study on the one-carbon ring expansion of 1-trimethylsilyloxybicyclo[10.1.0]tridecane has been reported. This reaction, carried out at 80°C, resulted in the formation of trans-2-cyclotridecenone, demonstrating the feasibility of ring expansion in this system. orgsyn.org This suggests that appropriately functionalized derivatives of this compound could undergo similar ring expansion reactions to afford larger carbocyclic frameworks.

Computational and Theoretical Studies on the Bicyclo 10.1.0 Tridec 1 Ene Framework

Quantum Chemical Calculations for Structural and Energetic Elucidation

Quantum chemical calculations are fundamental to describing the molecular properties of Bicyclo[10.1.0]tridec-1-ene from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical phenomena.

Geometry optimization is a computational process used to find the minimum energy structure of a molecule. For this compound, this involves determining the most stable arrangement of its atoms in three-dimensional space, including precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all further theoretical calculations, such as vibrational frequencies and electronic properties. While specific, in-depth geometry optimization studies exclusively on this compound are not prevalent in the literature, its basic computed properties are available from chemical databases. nih.gov

Table 1: Computed Properties of this compound. nih.gov
PropertyValue
Molecular FormulaC₁₃H₂₂
Molecular Weight178.31 g/mol
IUPAC NameThis compound
InChIKeyHBCJKSFKKMFQIA-UHFFFAOYSA-N

Molecular mechanics (MM) methods offer a computationally less intensive approach to estimate the steric energy of a molecule. koreascience.kr A key application for compounds like this compound is the calculation of Olefin Strain (OS) energy. mdpi.com Bredt's rule famously states that a double bond cannot be placed at the bridgehead of a bicyclic system, as this would lead to excessive strain. OS energy provides a quantitative measure of this instability. koreascience.krmdpi.com It is calculated as the difference in strain energy between the bridgehead alkene and its corresponding saturated bicycloalkane. mdpi.com

Based on OS energy values, bridgehead alkenes can be classified into three categories of stability, which is a crucial predictor of whether a compound like this compound can be synthesized and isolated under normal laboratory conditions. mdpi.com

Table 2: Classification of Bridgehead Alkenes by Olefin Strain (OS) Energy. mdpi.com
ClassificationOS Energy Range (kcal/mol)Description
Isolable< 17Kinetically stable enough to be isolated at room temperature.
Observable17 - 21Not isolable at room temperature but can be detected spectroscopically at low temperatures.
Unstable> 21Not spectroscopically observable at low temperatures, except perhaps in matrix isolation.

For bicyclic systems with large rings, such as the cyclodecene-sized ring in this compound, the OS can be low enough to allow for the existence of so-called 'hyperstable' olefins. koreascience.kr

Electronic Structure Analysis and Reactivity Predictions

Beyond geometry and energy, theoretical methods are employed to analyze the electronic distribution within the molecule, which governs its reactivity.

Natural Bond Order (NBO) analysis provides a chemically intuitive picture by converting the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals that correspond to a classical Lewis structure. This method is particularly useful for analyzing strained systems. researchgate.net

In the context of forming anti-Bredt alkenes, NBO calculations on precursor molecules, such as β-halo carbanions, have proven to be excellent predictors of reactivity. mdpi.comresearchgate.net Studies have shown that a significant delocalization energy (on the order of 10 kcal/mol) between the lone-pair orbital of the anionic carbon and the antibonding σ* orbital of the adjacent carbon-halogen bond is a strong indicator that spontaneous elimination will occur to form the strained double bond upon computational geometry optimization. mdpi.comresearchgate.net This analysis helps predict the feasibility of a synthetic route towards molecules like this compound. mdpi.com

The formation and stability of this compound are directly linked to the high degree of strain inherent in its anti-Bredt structure. mdpi.com As discussed, the OS energy calculated via molecular mechanics is a primary tool for predicting the ultimate stability and isolability of the final compound. mdpi.comacs.org

Furthermore, computational studies on the reaction pathways leading to such compounds are critical. For instance, the computational optimization of potential precursors can predict whether the formation of the bridgehead alkene is a feasible, low-barrier process. researchgate.net If geometry optimization of a precursor anion leads to spontaneous elimination of a leaving group, it suggests that the formation of the anti-Bredt alkene is likely to be successful experimentally. mdpi.comresearchgate.net Conversely, if the precursor optimizes to a stable minimum without elimination, the reaction is predicted to fail. mdpi.com

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method for investigating the electronic structure of molecules. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it suitable for calculating a wide range of molecular properties, including energies, geometries, and reaction pathways. fu-berlin.deresearchgate.net

In the study of strained bicyclic systems, DFT has been used to confirm the twisted and pyramidalized geometries of the double bonds in anti-Bredt olefins, which is the key to their heightened reactivity. spectroscopyonline.com DFT calculations have also been employed to investigate the strain energies of highly unstable bridgehead alkenes, such as [2.1.1]bicyclohex-1-ene, and to explore their potential diradical character. mdpi.com For a molecule like this compound, DFT would be a primary method for obtaining an accurate optimized geometry, understanding its electronic properties, and modeling its potential reaction mechanisms.

Table 3: Summary of Computational Methods and Their Applications.
Computational MethodPrimary Application for this compound
Geometry OptimizationDetermination of the lowest-energy 3D structure (bond lengths, angles). mdpi.com
Molecular Mechanics (MM)Calculation of Olefin Strain (OS) energy to predict stability and isolability. koreascience.kr
Natural Bond Order (NBO)Analysis of electronic structure, bonding, and delocalization in precursor molecules to predict reactivity. mdpi.comresearchgate.net
Density Functional Theory (DFT)Accurate calculation of geometry, electronic properties, and reaction pathways for the strained system. fu-berlin.despectroscopyonline.com

Spectroscopic Characterization Techniques in Academic Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the de novo structural elucidation of organic molecules. While comprehensive ¹H and ¹³C NMR spectral data for Bicyclo[10.1.0]tridec-1-ene are not extensively detailed in publicly available research, the analysis of related structures demonstrates the utility of NMR in this chemical class. For instance, ¹H NMR has been applied to diastereoselective manipulations of related compounds like (E)-(1S,12S)-bicyclo[10.1.0]tridec-3-en-2-one to determine their stereochemistry and structure. acs.org

For this compound, a hypothetical NMR analysis would be expected to reveal:

¹H NMR: Signals corresponding to the protons on the cyclopropane (B1198618) ring, protons on the double bond (vinylic protons), and a complex series of overlapping signals for the methylene (B1212753) (-CH₂) groups of the large ten-membered ring. The precise chemical shifts and coupling constants would be critical for confirming the connectivity and stereochemistry of the ring fusion.

¹³C NMR: Resonances for the two olefinic carbons of the C=C double bond, the carbons of the cyclopropane ring, and the aliphatic carbons of the larger ring. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would aid in distinguishing between CH, CH₂, and CH₃ groups.

Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the bicyclic framework.

Infrared (IR) Spectroscopy for Functional Group Identification in Research Contexts

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. In the context of analyzing complex natural extracts containing this compound, FT-IR analysis has confirmed the presence of key functional groups characteristic of its structure. researchgate.netresearchgate.netresearchgate.netresearchgate.net Although a spectrum of the pure compound is not presented in these studies, the analysis of extracts from sources like the cyanobacterium Trichodesmium erythraeum revealed absorption bands corresponding to alkanes and alkenes. researchgate.netresearchgate.net

The expected characteristic IR absorption bands for this compound would include:

C-H Stretch (Alkanes): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the C-H bonds in the numerous methylene groups of the large ring and the cyclopropane ring.

=C-H Stretch (Alkenes): A medium intensity band appearing above 3000 cm⁻¹ corresponding to the stretching of the C-H bond on the double bond.

C=C Stretch (Alkenes): A variable intensity band around 1640-1680 cm⁻¹ due to the stretching of the carbon-carbon double bond within the ten-membered ring.

=C-H Bend (Alkenes): Absorptions in the 650-1000 cm⁻¹ region, which can provide information about the substitution pattern of the alkene.

These expected peaks align with the general findings from FT-IR analyses of extracts known to contain the compound. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound, mass spectrometry confirms its molecular formula as C₁₃H₂₂. nih.govespublisher.com High-resolution mass spectrometry (HRMS) would provide the exact mass, enabling the unambiguous confirmation of this formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common method that generates characteristic fragments.

Mass Spectrometry Data for this compound
PropertyValueSource
Molecular FormulaC₁₃H₂₂ nih.govespublisher.com
Molecular Weight178.31 g/mol nih.govespublisher.com
m/z Top Peak67 nih.gov
m/z 2nd Highest Peak41 nih.gov
m/z 3rd Highest Peak91 nih.gov
Alternative Reported Top Peak89 espublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the most frequently cited method for the identification of this compound, particularly within complex biological matrices.

In a typical GC-MS analysis for identifying compounds like this compound from a natural extract, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. nih.gov One commonly used type of column is the HP Ultra 2. researchgate.net

The separation is achieved based on the differential partitioning of compounds between the mobile phase (carrier gas) and a stationary phase coated on the column's inner surface. A temperature gradient is often employed, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points. nih.gov As each separated compound exits the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum is then compared against a spectral library, such as the NIST or WILEY8.LIB, for positive identification. ijcrt.org

GC-MS has been instrumental in identifying this compound as a constituent in a diverse range of natural sources, from marine organisms to terrestrial plants. This highlights the compound's widespread, albeit often minor, presence in nature. Research has documented its existence in various plant extracts, where it is profiled alongside other secondary metabolites.

Natural Sources of this compound Identified via GC-MS
OrganismCommon NamePart/Extract TypeRelative ConcentrationSource
Cucurbita sp.PumpkinWhite pumpkin seed ethanol (B145695) extract40.55% ijcrt.org
Panax ginsengRed GinsengRed ginseng oil (RGO)Major constituent researchgate.netsemanticscholar.org
Mentha asiatica Boriss.Asian MintLeaf extract0.16% espublisher.com
Achillea wilhelmsii-Essential oil0.3% nih.gov
Trichodesmium erythraeumCyanobacteriumMethanolic extractPresent researchgate.netresearchgate.net
Acmella calvaToothache PlantEthanolic extractPresent botanyjournals.com
Gmelina asiatica-Ethanolic leaf extract0.12% holycrossngl.edu.in
Citrus hystrixKaffir LimeIn vitro plantlet leavesPresent scienceasia.org
Azadirachta indicaNeemLeaves from polluted areasPresent scirp.org

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. GC-MS is a cornerstone technique in this field for profiling metabolic changes in response to stimuli. A notable application involving this compound is in the study of drought stress on chili peppers (Capsicum annuum L.). researchgate.netscispace.com

In this research, GC-MS-based metabolomic analysis was used to compare the volatile compound profiles of different chili genotypes grown under normal and water-deficient conditions. researchgate.netscispace.com The study identified 83 volatile compounds, and through principal component analysis (PCA), this compound was found to be one of ten key metabolites that significantly contributed to the chemical diversity among the genotypes and their response to drought stress. researchgate.netscispace.com This finding suggests that the compound may play a role in the plant's metabolic response to environmental pressures, positioning it as a potential biomarker for stress tolerance in certain plant species.

Occurrence and Identification in Natural Systems from a Chemical Perspective

Profiling in Plant Extracts and Essential Oils

The identification of Bicyclo[10.1.0]tridec-1-ene in a variety of plant-derived products underscores its role as a naturally occurring volatile organic compound. Its detection is consistently achieved through analytical techniques that separate and identify the chemical components of complex mixtures.

Identification in Lagenaria breviflora Seed Oil

Analysis of the seed oil of Lagenaria breviflora, a member of the Cucurbitaceae family, has shown the presence of this compound. In a study characterizing the components of this oil, the compound was identified with a relative concentration of 0.40% lorojournals.com. The analysis was conducted using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for separating and identifying volatile compounds.

Table 1: this compound in Lagenaria breviflora Seed Oil

Plant Source Part Used Compound Percentage (%) Method of Identification

Detection in Phlomis cancellata Root Oil

The essential oil extracted from the roots of Phlomis cancellata, a plant in the Lamiaceae family, contains this compound as one of its few non-terpene constituents journalarrb.com. Alongside linoleic acid, it is a significant component of the root oil journalarrb.com. The chemical composition of the essential oils from different parts of the plant was determined by hydrodistillation followed by GC-FID and GC/MS analysis journalarrb.com.

Table 2: this compound in Phlomis cancellata Root Oil

Plant Source Part Used Compound Key Finding Method of Identification

Presence in Berberis integrrima Fruit Extract

An n-hexane extract of the dried fruits of Berberis integrrima yielded a light yellow oil in which this compound was identified. The compound was present at a concentration of 2.07% of the total detected oil components researchgate.net. The characterization of the oil's constituents was performed by computer matching with the WILEY 275.L library and comparison of mass spectra researchgate.net.

Table 3: this compound in Berberis integrrima Fruit Extract

Plant Source Part Used Compound Percentage (%) Method of Identification

Identification in Citrus hystrix (Kaffir Lime) Plantlets

Bioactive compounds detected in the leaves of Citrus hystrix plantlets, commonly known as Kaffir lime, include this compound scienceasia.org. This finding was part of a study investigating the phytochemical content of the plantlets in response to different growth regulators scienceasia.org.

Table 4: this compound in Citrus hystrix Plantlets

Plant Source Part Used Compound Key Finding Method of Identification

Detection as a Component of Red Ginseng Oil

Red Ginseng Oil (RGO), extracted from the well-known medicinal plant Panax ginseng, has been found to contain this compound as a major component. Multiple studies have confirmed its presence, with one study reporting its concentration at 22.54% following supercritical CO2 extraction mdpi.comnih.gov. This makes it one of the predominant compounds in the oil, alongside linoleic acid and β-sitosterol mdpi.comnih.govsemanticscholar.org. The chemical profiling was carried out using GC/MS nih.gov.

Table 5: this compound in Red Ginseng Oil

Plant Source Product Compound Percentage (%) Method of Identification

Profiling in Senecio glaucus subsp. coronopifolius Essential Oil

The essential oil of Senecio glaucus subsp. coronopifolius, an annual herb, has been analyzed for its chemical composition. This compound was identified as a minor constituent, with a relative content of 0.1% to 0.41% in different studies unsaac.edu.peaarinena.orgaarinena.org. The analysis of the essential oil was performed using gas chromatography-mass spectrometry (GC/MS) aarinena.org.

Table 6: this compound in Senecio glaucus subsp. coronopifolius Essential Oil

Plant Source Part Used Compound Percentage (%) Method of Identification

Presence in Tropical Moss Species Extracts

A study analyzing the n-hexane extracts of two tropical moss species, Philonotis hastata and Barbula lambaranensis, identified this compound as one of 23 compounds present in P. hastata. saspublishers.com The analysis, conducted via Gas Chromatography-Mass Spectrometry (GC-MS), revealed that this compound had a retention time of 19.597 minutes and constituted 0.40% of the total extract composition. saspublishers.com This finding contributes to the broader understanding of the complex phytochemical profiles of bryophytes.

Table 1: Selected Bioactive Compounds Identified in Philonotis hastata n-hexane Extract

Retention Time (min)Compound NamePeak Area (%)
16.301cis-Vaccenic acid9.52
18.977Docosanoic acid, methyl ester3.85
19.597This compound0.40
19.906Tetracosanoic acid, methyl ester2.77
20.044trans-Z-.alpha.-Bisabolene epoxide0.99

Identification in Xylopia aethiopica Leaf Extracts

This compound has been consistently identified in the leaf extracts of Xylopia aethiopica, an aromatic plant belonging to the Annonaceae family. In one GC-MS analysis of an ethanolic leaf extract, this compound was detected, representing 2.78% of the 106 compounds identified. researchgate.netwjpmr.com Another study on the ethanol (B145695) leaf extract identified it as a major phytoconstituent with a concentration of 1.04%. The presence of this compound is part of a complex mixture of fatty acids, esters, and other terpenes that define the plant's chemical signature. wjpmr.com

Table 2: Major Phytoconstituents in Xylopia aethiopica Ethanol Leaf Extract

Compound NameConcentration (%)
This compound1.04
n-Hexadecanoic acid1.06
Linoleic acid ethyl ester1.34
p-Camphorene2.13
7-Octen-2-ol, 2-methyl-6-methylene1.86

Trace Compound Identification in Tagetes erecta (Marigold) Flowers

The essential oils extracted from the flowers of Tagetes erecta (Marigold) have been found to contain this compound. researchgate.net In a detailed GC-MS analysis of these essential oils, this compound was characterized as one of the most dominant trace compounds, with a relative abundance of 0.99%. jeeng.net It was identified with a retention time of 15.09 minutes, alongside other major compounds like Caryophyllene oxide and cis-Z-alpha-Bisabolene epoxide. jeeng.net

Table 3: Profile of Selected Essential Oil Components from Tagetes erecta Flowers

Retention Time (min)Compound NameRelative Abundance (%)
15.09This compound0.99
15.25Caryophyllene0.76
16.68Caryophyllene oxide0.72
15.15alpha.-Farnesene0.93
15.78Alloaromadendrene0.59

Identification in Street Plants for Environmental Studies

In the context of environmental science, this compound has been identified in street plants used for air pollution studies. A study conducted in Jeddah, Saudi Arabia, analyzed the secondary compounds in various plants exposed to urban environmental stressors. scirp.orgscirp.org this compound, classified as a terpenoid, was detected in the leaves of Azadirachta indica and Cassia glauca. scirp.orgscirp.org In Azadirachta indica, it was identified at a retention time of 22.717 minutes with a peak area percentage of 7.6%. scirp.orgscirp.org The presence of such secondary metabolites is of interest as they can be influenced by environmental conditions and may reflect the plant's response to pollution. scirp.org

Table 4: Chemical Constituents Identified in Azadirachta indica from Environmental Study

Retention Time (min)Compound NamePeak Area (%)Chemical Class
22.717This compound7.6Terpenoids
22.7581,3,5-Trisilacyclohexane7.22Sulfur Compounds
23.308Lidocaine benzyl benzoate4.06Amino acid amide
23.365Bis(2-ethylhexyl) phthalate3.93Phthalate

Metabolomic Analysis in Biological Stress Response Studies

Metabolomics, the study of small molecules or metabolites within an organism, provides insights into physiological responses to environmental changes. This compound has emerged as a relevant metabolite in studies investigating plant reactions to abiotic stress.

Contribution to Metabolite Diversity in Chili Pepper (Capsicum annuum L.) under Drought Stress

In a metabolomic study evaluating the effects of drought stress on chili pepper (Capsicum annuum L.), this compound was identified as a key compound. scispace.comresearchgate.net The research utilized GC-MS to analyze leaf extracts from three different chili genotypes grown under normal and water-deficient conditions. scispace.comresearchgate.net Principal component analysis (PCA) of the 83 volatile compounds detected showed that ten specific metabolites were primary contributors to the metabolic diversity observed among the genotypes in response to drought. This compound was one of these ten differentiating metabolites, highlighting its role in the plant's biochemical response to water scarcity. scispace.comresearchgate.net

Table 5: Ten Key Metabolites Differentiating Chili Genotypes Under Drought Stress

Compound Name
Neophytadiene
Linolenic acid-ethyl ester
Linolenic acid
gamma-Sitosterol
Phytol
alpha-Tocopherol
Squalene
i-Propyl 7,10,13,16,19-docosapentaenoate
Ergost-5-en-3-ol
This compound

Advanced Organic Synthesis Applications of Bicyclo 10.1.0 Tridec 1 Ene As a Synthon

Platform for Construction of Complex Molecular Architectures

The bicyclo[10.1.0]tridecane framework serves as a versatile platform for generating molecular complexity. The strain energy associated with the fused cyclopropane (B1198618) and large ring system can be harnessed to drive reactions that lead to intricate and highly functionalized molecular structures.

Formation of Highly Functionalized Ring Systems

Research into derivatives of Bicyclo[10.1.0]tridec-1-ene has demonstrated its utility in creating highly functionalized thirteen-membered ring systems. The reactivity of the bicyclic core allows for stereocontrolled additions of various reagents, leading to products with multiple stereocenters.

A key example is the diastereoselective manipulation of (E)-bicyclo[10.1.0]tridec-3-en-2-one. This enone has been subjected to nucleophilic additions, showcasing the potential for controlled functionalization. Specifically, 1,2-additions of n-butyllithium and 1,4-additions of lithium diorganocuprates have been investigated. acs.orgnih.gov

The reaction of (E)-bicyclo[10.1.0]tridec-3-en-2-one with dimethyloxosulfonium methylide was found to be non-diastereoselective. acs.orgnih.gov In contrast, the 1,4-addition of lithium diorganocuprates to related bicyclo[m.1.0]alk-3-en-2-ones with different ring sizes showed high diastereoselectivity, suggesting that the conformational flexibility of the large thirteen-membered ring in the tridec-3-en-2-one derivative influences the stereochemical outcome. acs.orgnih.gov

Below is a summary of the reported diastereoselective reactions with a derivative of this compound:

SubstrateReagentReaction TypeDiastereomeric RatioYield (%)
(E)-Bicyclo[10.1.0]tridec-3-en-2-onen-Butyllithium1,2-AdditionHigh (not specified)N/A
(E)-Bicyclo[10.1.0]tridec-3-en-2-oneLithium diorganocuprates1,4-AdditionNot diastereoselectiveN/A
(E)-Bicyclo[10.1.0]tridec-3-en-2-oneDimethyloxosulfonium methylide1,4-AdditionNot diastereoselective71

These studies underscore the potential of the bicyclo[10.1.0]tridecane skeleton as a scaffold for introducing functionality in a controlled manner, leading to complex and substituted large-ring systems.

Synthesis of Polycyclic and Macrocyclic Compounds

Strategies for Multi-Component Transformations and Domino Reactions

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies for the rapid assembly of complex molecules from simple precursors in a single operation. The reactivity of strained alkenes often makes them excellent candidates for participation in such transformations.

The strained double bond and the adjacent cyclopropane ring in this compound suggest its potential as a reactive component in MCRs or as an initiator for domino reaction sequences. For instance, the relief of ring strain upon reaction could be a strong thermodynamic driving force for a cascade of bond-forming events.

However, a review of the current scientific literature does not provide specific examples of this compound being utilized in multi-component transformations or domino reactions. While the general field of using strained bicyclic alkenes in such reactions is an active area of research, the application of this particular synthon has not been explicitly detailed. beilstein-journals.orgnih.gov Therefore, its role in these advanced synthetic strategies remains an area for future exploration.

Q & A

Q. How can this compound be distinguished from structurally similar bicyclic compounds in mixtures?

  • Methodology : Use GC-mass spectrometry (GC-MS) to identify unique fragmentation patterns and retention indices. In a study of volatile organic compounds (VOCs), this compound was differentiated by its CAS number (N/A) and molar mass (164.28 g/mol) .
  • Validation : Cross-reference with spectral libraries (e.g., NIST) and spiked controls to confirm specificity.

Q. What analytical techniques are suitable for quantifying this compound in biological or environmental matrices?

  • Methodology : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provides sensitivity for trace detection. Calibration curves (R² ≥ 0.99) and internal standards (e.g., deuterated analogs) correct for matrix effects. In a rhino urine study, the compound’s contribution to VOC profiles was quantified using peak area normalization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation during cyclopropanation?

  • Methodology : Employ density functional theory (DFT) calculations to model transition states and activation energies. Compare experimental outcomes (e.g., isomer ratios from GC) with computational predictions to validate reaction pathways. Isotopic labeling (e.g., ¹³C) can track carbon migration during ring closure .
  • Data Conflict Resolution : If computational and experimental isomer ratios diverge, re-evaluate solvent effects or non-adiabatic pathways.

Q. How can contradictory reports about this compound’s ecological or biochemical role be resolved?

  • Methodology : Conduct meta-analyses of existing studies (e.g., VOC profiling in rhino urine vs. plant emissions) using ANOVA to identify confounding variables (e.g., sampling methods, environmental conditions). Replicate experiments under controlled settings to isolate compound-specific effects.
  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies addressing gaps .

Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?

  • Methodology : Perform molecular dynamics (MD) simulations to assess thermal stability (e.g., bond dissociation energies) and solvent interactions. Validate with accelerated aging experiments (e.g., high-temperature GC monitoring) .
  • Statistical Requirement : Report confidence intervals (95% CI) for computational predictions to quantify uncertainty .

Methodological Frameworks for Research Design

Q. How to design a study investigating this compound’s role in biological signaling?

  • Framework : Use the PICO framework:
  • Population : Target organism (e.g., white rhino).
  • Intervention : VOC profiling during specific behaviors (e.g., urine marking).
  • Comparison : Control samples (unmarked urine).
  • Outcome : Compound contribution (%) to signaling efficacy .
    • Experimental Controls : Include blank runs and randomized sampling to reduce bias .

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